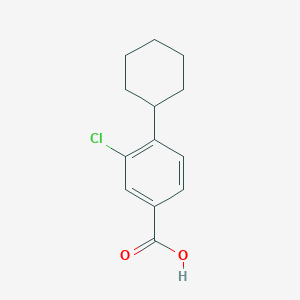

3-Chloro-4-cyclohexylbenzoic acid

説明

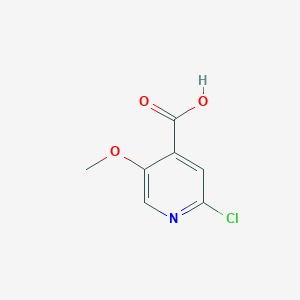

3-Chloro-4-cyclohexylbenzoic acid (3C4CHBA) is an organic compound that belongs to the family of benzoic acids. It is a white, crystalline solid with a melting point of 115-116°C and a molecular weight of 218.6 g/mol. It is soluble in water, alcohol, and other organic solvents. 3C4CHBA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

科学的研究の応用

Chlorine Decay and By-Product Formation

- Research on model compounds with functional groups similar to 3-Chloro-4-cyclohexylbenzoic acid has explored the relationship between chlorine decay and the formation of disinfection by-products (DBPs) like trichloromethane and chloroacetic acid. This study is crucial for understanding the environmental impact and safety of chlorine-based disinfectants (Chang, Chiang, Chao, & Lin, 2006).

Synthesis of Antimicrobial Drugs

- A practical synthesis method of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed. This compound is a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs, demonstrating the relevance of chloro-cyclohexylbenzoic acid derivatives in pharmaceutical research (Zhang et al., 2020).

Oxidative Dearomatization

- Studies on similar benzoic acid derivatives have focused on oxidative dearomatization processes. These investigations are significant for developing novel synthetic pathways in organic chemistry, potentially applicable to compounds like 3-Chloro-4-cyclohexylbenzoic acid (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Structural and Spectroscopic Analysis

- The structural and spectroscopic analysis of 4-chloro-3-sulfamoylbenzoic acid has been conducted, providing insights into the physical and chemical characteristics of chloro-substituted benzoic acids. Such studies are foundational for understanding the properties of similar compounds, including 3-Chloro-4-cyclohexylbenzoic acid (Kavitha et al., 2020).

Environmental Degradation Studies

- Investigations on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent offer insights into the environmental fate and treatment of chlorinated aromatic compounds. These findings are relevant for environmental safety assessments of related compounds (Chu & Wang, 2016).

特性

IUPAC Name |

3-chloro-4-cyclohexylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHBJANAAQKWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)

![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)

![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)

![2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2436193.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B2436195.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2436200.png)

![N-(3-chlorobenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2436201.png)